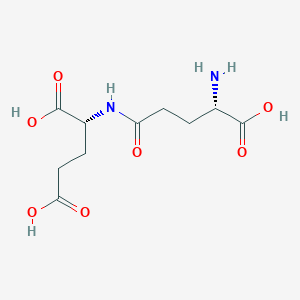

Gamma-Glu-D-Glu

Description

H-Glu(D-Glu-OH)-OH is a dipeptide derivative composed of L-glutamic acid (H-Glu-OH) linked to a D-glutamic acid residue via an amide bond. This compound exhibits chirality at the glutamic acid side chain, distinguishing it from homochiral analogs.

Properties

Molecular Formula |

C10H16N2O7 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6+/m0/s1 |

InChI Key |

OWQDWQKWSLFFFR-NTSWFWBYSA-N |

Isomeric SMILES |

C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |

sequence |

XE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

H-Glu(D-Glu-OH)-OH vs. H-Glu(OBzl)-OH

- Structural Difference : H-Glu(OBzl)-OH contains a benzyl-protected γ-carboxyl group on glutamic acid, whereas H-Glu(D-Glu-OH)-OH features a free γ-carboxyl group and a D-configuration at the side chain .

- Synthesis : H-Glu(OBzl)-OH is synthesized via N-carboxyanhydride (NCA) polymerization using O-benzyl-protected glutamic acid, followed by deprotection . In contrast, H-Glu(D-Glu-OH)-OH requires enantioselective coupling of D-glutamic acid during SPPS, which may necessitate chiral catalysts or resolution techniques .

- Applications: H-Glu(OBzl)-OH is a precursor for polyglutamate-based nanocarriers in drug delivery , while H-Glu(D-Glu-OH)-OH’s stereochemistry may enhance protease resistance, making it suitable for peptide therapeutics requiring metabolic stability.

H-Glu(D-Glu-OH)-OH vs. H-D-Glu-OH

- Structural Difference : H-D-Glu-OH is a single D-glutamic acid molecule, lacking the dipeptide backbone of H-Glu(D-Glu-OH)-OH .

Physicochemical Properties :

- Applications : H-D-Glu-OH is used in peptide synthesis and chiral studies , while H-Glu(D-Glu-OH)-OH may serve as a building block for bioactive peptides with tailored stereochemical properties.

H-Glu(D-Glu-OH)-OH vs. H-Glu(AMC)-OH

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.